3-Amino-1-ethylpiperidin-2-one is a chemical compound with the molecular formula CHNO. This compound is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. It features an amino group and an ethyl substituent, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is classified as an amino ketone due to the presence of both an amino group and a carbonyl group in its structure.
The synthesis of 3-Amino-1-ethylpiperidin-2-one can be achieved through several methods, with varying degrees of complexity and efficiency. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been employed to convert N-Cbz-protected L-ornithinol and L-lysinol into L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively.
Industrial Production Methods: Industrial synthesis typically utilizes optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic processes and continuous flow methods are often employed to enhance efficiency.
The molecular structure of 3-Amino-1-ethylpiperidin-2-one can be described as follows:
This structure features a piperidine ring with an ethyl group at one nitrogen atom and an amino group at the third position, along with a carbonyl group at the second position.
3-Amino-1-ethylpiperidin-2-one is capable of undergoing various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure for specific applications.
Common Reagents and Conditions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
The mechanism of action of 3-Amino-1-ethylpiperidin-2-one involves its interaction with specific molecular targets within biological systems. The compound's effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism are essential for understanding its therapeutic potential, especially in drug development targeting neurological and psychiatric disorders.
The physical properties of 3-Amino-1-ethylpiperidin-2-one include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 142.20 g/mol |
Appearance | White crystalline solid |
Melting Point | Not specified |
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
Reactivity | Reactive with strong oxidizing/reducing agents |
These properties make it suitable for various applications in research and industry.
3-Amino-1-ethylpiperidin-2-one has diverse applications across multiple scientific disciplines:
Piperidine derivatives have been indispensable in pharmaceutical development for decades, forming the core structural motif in over 20 classes of therapeutic agents. Their saturated six-membered ring system combines conformational stability with synthetic versatility, enabling interactions with diverse biological targets. Historically, natural piperidine alkaloids like cassine and spectaline demonstrated early pharmacological potential, inspiring systematic exploration of synthetic analogs. By the late 20th century, piperidine scaffolds were clinically validated in antipsychotics (e.g., haloperidol), analgesics, and antihistamines. The development of 3-aminopiperidin-2-one derivatives represents a strategic evolution, where ring fusion and stereochemical control enhance target specificity. These compounds exploit the amide group's hydrogen-bonding capacity and the amino group's protonation potential, creating a pharmacophore with improved binding kinetics over simpler piperidines [8] [2].
Compound Class | Example Drug | Therapeutic Area | Biological Target |
---|---|---|---|
Conventional Piperidines | Haloperidol | Antipsychotic | Dopamine D2 receptor |
Diphenidol | Antiemetic | Cholinergic receptors | |
3-Aminopiperidin-2-ones | DS96432529 (lead) | Bone anabolic | Osteoblast differentiation |
Proteasome inhibitors | Anticancer | 20S proteasome core |
The resurgence of interest in 3-amino-1-ethylpiperidin-2-one stems from its balanced sp³-character (fraction of carbon atoms in the sp³-hybridized state) and vectorial display of functional groups. The 2-keto moiety provides a hydrogen-bond acceptor, while the 3-amino group serves as a hydrogen-bond donor, creating a dual pharmacophoric element. This is exemplified in bone anabolic agents like DS96432529, where the 3-aminopiperidin-2-one scaffold replaced flat heterocycles to improve solubility and reduce cytochrome P450 inhibition. The ethyl substituent at N1 enhances lipophilicity (cLogP reduction by 0.5–1.0 units versus methyl analogs), facilitating blood-brain barrier penetration for neuroactive agents. Crucially, the scaffold’s synthetic flexibility enables ring fusion and side-chain diversification, as demonstrated in CCR5 antagonists for HIV treatment (e.g., maraviroc analogs) and proteasome inhibitors like compound 15 (IC₅₀ = 1 nM) [4] [6] [8].
Rational Design Applications:
The 3-amino group and N1-ethyl substituent create a chiral center at C3, making stereochemistry a critical determinant of bioactivity. Enantiomeric pairs frequently exhibit >10-fold differences in potency, as observed in ALP-enhancing thienopyridines where the (S)-enantiomer (9g) was 14-fold more active than its (R)-counterpart. Computational analyses reveal this disparity originates from differential binding pocket interactions: the (S)-configuration optimally positions the 3-amino group for hydrogen bonding with Asp294 in the osteogenic receptor, while the (R)-enantiomer suffers steric clashes [4] .
Substituent Effects:
Compound Variant | Configuration | EC₅₀/IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) | cLogP |
---|---|---|---|---|
3-Amino-1-ethylpiperidin-2-one | (S) | 0.18 | 2.3 | 1.2 |
(R) | 2.5 | 1.9 | 1.2 | |
1-Methyl analog | Racemic | 0.32 | 0.8 | 0.7 |
3-Hydroxy variant | (S) | >10 | 3.1 | 1.0 |
Stereochemical Analysis Techniques:Absolute configuration determination employs vibrational circular dichroism (VCD) spectroscopy coupled with DFT calculations, which reliably distinguishes (S) and (R) enantiomers without crystallization. X-ray crystallography of protein-bound complexes further validates the preferential binding mode of the (S)-form, as demonstrated in 11β-HSD1 inhibitor complexes (PDB: 6T7X) [7] .
O (2-keto: H-bond acceptor) ║ N1—CH₂CH₃ (N-ethyl: modulates lipophilicity) / \ C6 ─ C2 | | C5 ─ C3 — NH₂ (3-amino: H-bond donor & chiral center) \ / C4 ─
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: